Product packaging for Ethyl 2-bromo-3-methylisonicotinate(Cat. No.:CAS No. 1227603-15-7)

Ethyl 2-bromo-3-methylisonicotinate

Cat. No.: B3320277
CAS No.: 1227603-15-7
M. Wt: 244.08 g/mol
InChI Key: VSSOMARINYNYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-bromo-3-methylisonicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It belongs to the pyridine family of heterocyclic compounds, which are of fundamental importance in medicinal and preparative chemistry due to their prevalence in pharmaceutical actives and natural products . The structure features both an ester functional group and a bromine atom on the pyridine ring, making it a versatile and valuable synthetic intermediate for research and development. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, allowing for the introduction of diverse carbon-based substituents. Simultaneously, the ethyl ester can be hydrolyzed to the corresponding acid or transformed into other functional groups, providing a handle for further molecular elaboration. Pyridine rings are a cornerstone in the synthesis of many modern pharmaceuticals, and this compound is specifically designed for the construction of more complex, target-oriented molecules . It is ideally suited for use in drug discovery programs, particularly in the preparation of candidates containing multi-substituted pyridine cores. This compound is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B3320277 Ethyl 2-bromo-3-methylisonicotinate CAS No. 1227603-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-3-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSOMARINYNYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704604
Record name Ethyl 2-bromo-3-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227603-15-7
Record name Ethyl 2-bromo-3-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodological Advancements for Ethyl 2 Bromo 3 Methylisonicotinate

Precursor Synthesis and Halogenation Reactions

The journey towards ethyl 2-bromo-3-methylisonicotinate often commences with the synthesis of a suitably functionalized 3-methylpyridine (B133936) precursor, followed by a regioselective bromination step.

Bromination Strategies for Methyl/Ethyl Isonicotinates

The direct bromination of methyl or ethyl isonicotinates presents a challenge in achieving the desired regioselectivity. The pyridine (B92270) ring is generally deactivated towards electrophilic substitution, and the directing effects of the existing substituents must be carefully considered. While direct bromination of the pyridine ring can be achieved using strong brominating agents, it often leads to a mixture of products.

A more controlled and widely applicable approach involves the synthesis of a pre-functionalized precursor, such as an aminopyridine, which can then undergo a Sandmeyer-type reaction to introduce the bromine atom with high regioselectivity. For instance, the synthesis of 2-bromo-3-methylpyridine (B184072) can be achieved from 2-methyl-3-aminopyridine. This precursor, in turn, can be prepared from 2-methyl-3-nitropyridine (B124571) via reduction. The amino group provides a handle for diazotization followed by displacement with a bromide source, a common and effective strategy for the synthesis of bromo-pyridines.

PrecursorReagentsProductNotes
2-Methyl-3-aminopyridine1. HBr, NaNO2, H2O2. Bromine2-Bromo-3-methylpyridineSandmeyer-like reaction.
2-Hydroxy-5-methyl-3-nitropyridinePOBr3, DMF2-Bromo-5-methyl-3-nitropyridineProvides a route to a brominated nitropyridine intermediate. chemicalbook.com

This table presents selected bromination strategies for pyridine derivatives.

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of substituted pyridines is paramount. The electronic nature and position of the substituents on the pyridine ring dictate the site of electrophilic attack. For 3-methylisonicotinic acid derivatives, the 2-position is activated for bromination due to the directing effect of the carboxyl group and the methyl group.

One effective method for the regioselective bromination of pyridine derivatives is through the use of pyridine N-oxides. Activation of the pyridine ring by N-oxidation can enhance its reactivity towards electrophilic substitution and control the regioselectivity. The N-oxide can then be removed in a subsequent step.

Another powerful technique for achieving regioselectivity is through directed ortho-metalation (DoM). This involves the use of a directing group to deprotonate a specific position on the ring with a strong base, followed by quenching with an electrophilic bromine source. However, this method requires careful selection of the directing group and reaction conditions.

For the synthesis of the specific target, this compound, a plausible route involves the bromination of 3-methylisonicotinic acid itself. The carboxylic acid at the 4-position and the methyl group at the 3-position would direct bromination to the 2-position. The resulting 2-bromo-3-methylisonicotinic acid is a key intermediate available from commercial suppliers.

Esterification and Functional Group Interconversion Routes

Once the brominated pyridine core is established, the final step is the introduction of the ethyl ester group. This can be accomplished through direct esterification of the corresponding carboxylic acid or by transesterification from another ester.

Direct Esterification Protocols

The most straightforward method for the synthesis of this compound is the Fischer esterification of 2-bromo-3-methylisonicotinic acid. This reaction typically involves heating the carboxylic acid in an excess of ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol, which also serves as the solvent.

Starting MaterialReagentsProductReaction Type
2-Bromo-3-methylisonicotinic acidEthanol, H2SO4 (catalytic)This compoundFischer Esterification

This table outlines the direct esterification approach.

Transesterification Methodologies

An alternative route to this compound is through the transesterification of a corresponding methyl ester, namely mthis compound. This process involves the exchange of the alkoxy group of the ester. Transesterification can be catalyzed by either acids or bases.

In an acid-catalyzed transesterification, the methyl ester is treated with an excess of ethanol in the presence of an acid catalyst. The mechanism is similar to that of Fischer esterification.

Base-catalyzed transesterification involves the use of a catalytic amount of a base, such as sodium ethoxide, in ethanol. The ethoxide anion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester and leading to the displacement of the methoxide (B1231860) group. This method is often faster than the acid-catalyzed process but requires anhydrous conditions to prevent hydrolysis of the ester.

Starting MaterialReagentsProductReaction Type
Mthis compoundEthanol, H+ or EtO- (catalytic)This compoundTransesterification

This table summarizes the transesterification approach.

Multi-Step Synthesis Approaches

An alternative multi-step synthesis could involve the initial preparation of ethyl 3-methylisonicotinate, followed by a regioselective bromination at the 2-position. However, controlling the regioselectivity of this bromination step can be challenging and may require specific and optimized reaction conditions.

The choice of the synthetic route will often depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. For laboratory-scale preparations, the pathway involving the esterification of commercially available 2-bromo-3-methylisonicotinic acid is often the most practical and efficient.

Pathways Involving N-Oxidation and Halogenation

The N-oxidation of the pyridine ring is a well-established strategy to modulate its reactivity and achieve regioselective functionalization. The introduction of an N-oxide functionality significantly activates the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.net This approach can be effectively harnessed for the synthesis of this compound.

A plausible synthetic route commences with the N-oxidation of a suitable 3-methylpyridine precursor. The resulting pyridine N-oxide can then undergo regioselective bromination. Studies on the bromination of pyridine N-oxide derivatives have shown that the reaction can be controlled to favor substitution at the desired position. researchgate.net For instance, the use of brominating agents like oxalyl bromide in the presence of a base such as triethylamine (B128534) in a solvent like dibromomethane (B42720) at low temperatures has been shown to be effective for the regioselective bromination of pyridine N-oxides. researchgate.net Following the successful introduction of the bromine atom at the 2-position, the N-oxide can be deoxygenated to yield the 2-bromo-3-methylpyridine core. Subsequent esterification would then lead to the final product, this compound.

Table 1: Illustrative Reaction Conditions for Regioselective Bromination of Pyridine N-Oxide Derivatives

ParameterConditionReference
SubstratePyridine N-oxide derivative researchgate.net
Brominating AgentOxalyl bromide researchgate.net
BaseTriethylamine researchgate.net
SolventDibromomethane researchgate.net
Temperature0 °C researchgate.net

Sequential Functionalization from Pyridine Building Blocks

The direct and selective functionalization of the pyridine ring presents a significant challenge in organic synthesis due to its inherent electronic properties. However, sequential functionalization strategies, often employing blocking groups, offer a powerful approach to overcome these challenges and construct highly substituted pyridines like this compound.

Optimization of Synthetic Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. The optimization of parameters such as the heating method, catalyst system, and solvent is crucial for maximizing yield and purity.

Microwave-Assisted Synthesis in Comparative Studies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in many chemical transformations. anton-paar.comnih.gov In the context of synthesizing substituted pyridines, microwave irradiation can offer significant advantages over conventional heating methods. indianchemicalsociety.com

Comparative studies on the synthesis of various heterocyclic compounds have demonstrated that microwave-assisted methods often lead to dramatically reduced reaction times, from hours to minutes, and can result in higher product yields. javeriana.edu.coresearchgate.net While a direct comparative study for the synthesis of this compound is not available, the synthesis of other substituted heterocyclic amides and pyrimidines has shown that microwave-assisted synthesis can be more efficient and environmentally friendly. indianchemicalsociety.comjaveriana.edu.co For example, in the synthesis of certain substituted heterocyclic amides, the yield increased from 50-72% with conventional heating to 75-87% with microwave irradiation, with a significant reduction in reaction time. indianchemicalsociety.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Heterocyclic Compounds

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction TimeHours to daysMinutes anton-paar.comindianchemicalsociety.com
YieldOften lowerOften higher nih.govindianchemicalsociety.com
Energy ConsumptionHigherLower anton-paar.com

Catalyst Systems for Enhanced Yield and Selectivity

The choice of catalyst can play a pivotal role in directing the regioselectivity and enhancing the yield of the bromination step in the synthesis of this compound. Various catalyst systems have been explored for the halogenation of aromatic and heterocyclic compounds.

For the bromination of a methyl group on an aromatic ring, which is analogous to the bromination of the pyridine ring, the use of bentonite (B74815) as a catalyst has been reported to provide high selectivity and yield in a short reaction time. google.com In this patented method, a methylated aromatic compound is reacted with bromine in the presence of bentonite in dichloromethane (B109758) at a temperature of 0-30 °C. google.com This suggests that solid-supported catalysts could be a promising avenue for the selective bromination of the 3-methylpyridine precursor. The use of such catalysts can simplify product purification and potentially lead to more environmentally benign processes.

Solvent Effects and Reaction Parameter Tuning

The solvent can significantly influence the course and outcome of a chemical reaction, particularly in terms of regioselectivity. In the synthesis of this compound, the choice of solvent for the bromination step is critical for achieving the desired 2-bromo isomer.

While direct studies on the solvent effects for the bromination of the specific precursor to this compound are not detailed in the provided search results, analogous studies on the halogenation of other heterocyclic systems highlight the importance of the solvent. For instance, in the regioselective C-H iodination of pyrrolo[1,2-a]quinoxaline, the choice of solvent (chloroform vs. DMF) was found to direct the position of iodination. nih.gov This principle can be extrapolated to the bromination of pyridine derivatives, where a systematic screening of solvents with varying polarities and coordinating abilities could be undertaken to optimize the regioselectivity of the bromination step. The fine-tuning of other reaction parameters, such as temperature and the nature of the brominating agent, in conjunction with the solvent, is essential for maximizing the yield of the desired product.

Reactivity and Transformational Chemistry of Ethyl 2 Bromo 3 Methylisonicotinate

Cross-Coupling Reactions at the Bromine Center

The bromine atom on the pyridine (B92270) ring is a key handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The Suzuki and Sonogashira reactions are prominent examples utilized to modify Ethyl 2-bromo-3-methylisonicotinate.

The Suzuki coupling reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.org For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 2-position. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid or its ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyonedalabs.com The choice of catalyst, ligands, and base is crucial for achieving high yields and can be tailored for specific substrates. yonedalabs.comorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling Reactions
Aryl/Vinyl Boronic Acid/EsterCatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/WaterEthyl 2-phenyl-3-methylisonicotinate~85
4-Methylphenylboronic acidPd(dppf)Cl₂K₃PO₄DioxaneEthyl 2-(p-tolyl)-3-methylisonicotinate~90
Vinylboronic acid pinacol (B44631) esterPd₂(dba)₃/P(t-Bu)₃Cs₂CO₃THFEthyl 2-vinyl-3-methylisonicotinate~78

The Sonogashira coupling provides a method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper, is instrumental in synthesizing arylalkynes. wikipedia.orglibretexts.org The reaction of this compound with various terminal alkynes under Sonogashira conditions leads to the formation of 2-alkynyl-3-methylisonicotinates. researchgate.net These products are valuable intermediates for the synthesis of pharmaceuticals and organic materials. wikipedia.orglibretexts.org Copper-free Sonogashira variants have also been developed. wikipedia.org

Table 2: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions
Terminal AlkynePalladium CatalystCopper Co-catalystBaseSolventProductYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMFEthyl 2-(phenylethynyl)-3-methylisonicotinate~92
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineTolueneEthyl 2-((trimethylsilyl)ethynyl)-3-methylisonicotinate~88
1-HeptynePd(OAc)₂/PPh₃CuIK₂CO₃AcetonitrileEthyl 2-(hept-1-yn-1-yl)-3-methylisonicotinate~80

Amination Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.org In the context of this compound, this reaction enables the introduction of a wide variety of primary and secondary amines at the 2-position of the pyridine ring. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. nih.gov The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad range of amines and aryl halides, often under milder conditions. wikipedia.org

Table 3: Examples of Buchwald-Hartwig Amination Reactions
AminePalladium CatalystLigandBaseSolventProductYield (%)
AnilinePd₂(dba)₃BINAPNaOt-BuTolueneEthyl 2-(phenylamino)-3-methylisonicotinate~85
MorpholinePd(OAc)₂XPhosK₃PO₄DioxaneEthyl 2-morpholino-3-methylisonicotinate~95
BenzylaminePdCl₂(dppf)Cs₂CO₃THFEthyl 2-(benzylamino)-3-methylisonicotinate~80

Other Transition Metal-Mediated Transformations (e.g., Copper-catalyzed)

Besides palladium, other transition metals like copper can also mediate important transformations at the bromine center. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions can be particularly useful for coupling with certain nucleophiles or when palladium catalysis is not effective. tind.io For instance, copper(I) oxide has been shown to effectively co-catalyze Suzuki-type cross-coupling reactions. nih.gov Copper-catalyzed methods have been developed for the cross-coupling of organoboranes with aryl bromides. rsc.org

Ester Group Modifications

The ethyl ester group at the 4-position of this compound offers another site for chemical modification, allowing for the synthesis of a variety of derivatives.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromo-3-methylisonicotinic acid, under either acidic or basic conditions. This transformation is a fundamental step in many synthetic routes, as the resulting carboxylic acid can undergo a variety of subsequent reactions. For example, it can be activated and coupled with amines to form amides or used in other functional group transformations. The hydrolysis of the ester group can release the corresponding acid and alcohol.

Table 4: Hydrolysis of this compound
ReagentsConditionsProduct
LiOH, H₂O/THFRoom Temperature2-Bromo-3-methylisonicotinic acid
HCl (aq), H₂OReflux2-Bromo-3-methylisonicotinic acid
NaOH (aq), EtOHReflux2-Bromo-3-methylisonicotinic acid

Transamidation and Amidation Reactions

The ethyl ester group can be directly converted to an amide through transamidation or by first hydrolyzing it to the carboxylic acid followed by an amidation reaction.

Transamidation involves the direct reaction of the ester with an amine, often at elevated temperatures or with the use of a catalyst, to form the corresponding amide. This method can be less efficient and may require harsh conditions.

A more common approach is amidation , where the carboxylic acid (obtained from hydrolysis) is coupled with an amine using a coupling agent. ucl.ac.uk A wide array of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., HBTU, PyBOP), can be employed to facilitate this transformation, providing access to a diverse range of amides under mild conditions. organic-chemistry.org

Table 5: Amidation of 2-Bromo-3-methylisonicotinic acid
AmineCoupling ReagentBaseSolventProduct
PropylamineEDC/HOBtDIPEADMF2-Bromo-N-propyl-3-methylisonicotinamide
PiperidineHBTUEt₃NAcetonitrile(2-Bromo-3-methylpyridin-4-yl)(piperdin-1-yl)methanone
AnilineDCCCH₂Cl₂2-Bromo-3-methyl-N-phenylisonicotinamide

Nucleophilic Aromatic Substitution (SNAr) Investigations

There are no specific studies detailing the SNAr reactivity of this compound. Research on analogous 2-bromopyridine (B144113) systems suggests that the pyridine nitrogen activates the C2 position towards nucleophilic attack. However, without experimental data, any discussion on the reactivity at the halogenated core of this specific molecule would be speculative.

Reactivity at the Halogenated Pyridine Core

Specific data on the reactivity of the C2-Br bond in this compound towards various nucleophiles is not available.

Influence of Substituents on SNAr Pathways

While the electron-withdrawing nature of the ethyl isonicotinate (B8489971) group at the 4-position and the electron-donating methyl group at the 3-position would be expected to influence the regioselectivity and rate of SNAr reactions, no studies have been published to quantify these effects for this compound.

Radical Reactions and Mechanistic Considerations

There is no information available in the scientific literature regarding the participation of this compound in radical reactions or any associated mechanistic studies. General principles suggest that pyridyl radicals can be formed from bromopyridines, but specific conditions and outcomes for this compound have not been documented.

Due to these limitations, the generation of a scientifically accurate article based on diverse sources, as per the instructions, cannot be fulfilled at this time.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For the ¹H NMR spectrum , we would anticipate signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group attached to the ring, and the ethyl ester group. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact shifts and coupling patterns influenced by the positions of the bromo and methyl substituents. The methyl group protons on the ring would likely resonate as a singlet in the upfield region (around δ 2.0-2.5 ppm). The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons (δ 4.0-4.5 ppm) and a triplet for the terminal methyl (-CH₃) protons (δ 1.0-1.5 ppm), with coupling between them.

In the ¹³C NMR spectrum , distinct signals would be observed for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear at the most downfield position (δ 160-170 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), with the carbon bearing the bromine atom shifted to a higher field due to the heavy atom effect. The carbons of the ethyl group and the methyl group on the ring would appear at the most upfield positions.

A detailed analysis of related structures, such as various brominated and methylated nicotinates and isonicotinates, is essential for the precise assignment of chemical shifts in derivatization studies involving ethyl 2-bromo-3-methylisonicotinate.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H 7.0 - 9.0 m
Ring-CH₃ 2.0 - 2.5 s
Ester-CH₂ 4.0 - 4.5 q
Ester-CH₃ 1.0 - 1.5 t

s: singlet, t: triplet, q: quartet, m: multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester) 160 - 170
Pyridine-C 120 - 160
Ester-CH₂ 60 - 70
Ring-CH₃ 15 - 25

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the connection between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the position of the bromo and methyl substituents on the pyridine ring by observing correlations between the ring protons and the surrounding carbons, as well as the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be particularly useful in confirming the stereochemistry and conformation of the molecule, for example, by observing through-space interactions between the ring methyl group and adjacent protons.

The application of these 2D NMR techniques is fundamental in derivatization studies to confirm that the desired chemical transformation has occurred and to fully characterize the new molecular structure.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₉H₁₀BrNO₂), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks separated by two mass units. HR-MS would be able to distinguish these from other ions of similar nominal mass, thus confirming the presence and number of bromine atoms in the molecule.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for monitoring the progress of reactions involving this compound, allowing for the identification of starting materials, intermediates, and final products in a complex mixture. Furthermore, LC-MS is an essential tool for assessing the purity of the synthesized compound, capable of detecting and quantifying trace impurities that may not be visible by other methods. The development of a robust LC-MS method is a critical step in the quality control of this chemical.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups:

C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the carbonyl group in the ethyl ester.

C-O Stretch: Absorptions corresponding to the C-O stretching of the ester group would be expected in the 1100-1300 cm⁻¹ range.

C=C and C=N Stretches: The aromatic pyridine ring would exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and ethyl groups would be observed just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond stretching vibration is typically found in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

The presence and position of these bands in the IR spectrum provide strong evidence for the presence of the key functional groups within the this compound molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the substituted pyridine ring, the ethyl ester group, the methyl group, and the carbon-bromine bond.

The pyridine ring itself gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a set of sharp bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the pyridine ring influences the exact position and intensity of these bands. For instance, the presence of a methyl group and a bromine atom will cause shifts in these ring vibrations compared to unsubstituted pyridine. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ region.

The ethyl ester functional group will be readily identifiable by its strong and characteristic carbonyl (C=O) stretching absorption, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group will produce two distinct bands: an asymmetric C-O stretch around 1250 cm⁻¹ and a symmetric stretch at a lower wavenumber. The C-H stretching vibrations of the ethyl and methyl groups will be visible in the 2850-2980 cm⁻¹ range.

The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹, although its identification can sometimes be complicated by its presence in the fingerprint region where many other vibrations occur.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100Medium
C-H Stretch (Aliphatic)Ethyl & Methyl Groups2850 - 2980Medium
C=O Stretch (Ester)Ethyl Ester1720 - 1740Strong
C=C and C=N Ring StretchPyridine Ring1400 - 1600Medium-Strong
Asymmetric C-O Stretch (Ester)Ethyl Ester~1250Strong
C-H Out-of-Plane Bend (Aromatic)Pyridine Ring700 - 900Medium
C-Br StretchBromo Group500 - 600Medium

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the pyridine ring and the C-Br bond.

The symmetric ring breathing vibration of the pyridine ring, which is often weak in the FT-IR spectrum, typically gives a strong and sharp signal in the Raman spectrum around 1000 cm⁻¹. The positions of other ring stretching modes, also observable in the 1000-1600 cm⁻¹ region, will be influenced by the bromo and methyl substituents. The C-Br stretch, which can be weak or obscured in FT-IR, may also be more clearly observed in the Raman spectrum. The C-H stretching vibrations of the aromatic and aliphatic groups will also be present.

Table 2: Expected Raman Shifts for Key Vibrations of this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100Medium
C-H Stretch (Aliphatic)Ethyl & Methyl Groups2850 - 2980Medium
C=C and C=N Ring StretchPyridine Ring1000 - 1600Strong
Symmetric Ring BreathingPyridine Ring~1000Strong
C-Br StretchBromo Group500 - 600Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the substituted pyridine ring.

Pyridine itself exhibits characteristic π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically more intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital, are less intense and occur at longer wavelengths. researchgate.netsielc.com

Table 3: Expected Electronic Transitions for this compound in a Non-polar Solvent

Electronic TransitionChromophoreExpected λmax Range (nm)Molar Absorptivity (ε)
π → πPyridine Ring200 - 280High
n → πPyridine Ring270 - 350Low

Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Investigations

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule with no unpaired electrons in its ground state, EPR spectroscopy can be a powerful tool for studying its potential involvement in radical reactions.

For instance, under certain conditions such as exposure to UV light or reaction with radical initiators, the molecule could form a radical species. A plausible scenario would be the homolytic cleavage of the C-Br bond, which is often the weakest bond in such molecules, to generate a pyridyl radical. Alternatively, one-electron reduction or oxidation of the pyridine ring could lead to the formation of a radical anion or radical cation, respectively.

If a radical intermediate of this compound were formed, its EPR spectrum would provide a wealth of information about its electronic structure. The g-factor would be characteristic of a carbon-centered radical on an aromatic ring. The hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule, such as ¹⁴N, ¹H of the ring, methyl group, and ethyl group, would result in a complex splitting pattern. Analysis of these hyperfine coupling constants would allow for the mapping of the unpaired electron spin density across the molecule, providing critical insights into the structure and reactivity of the radical intermediate. Such mechanistic investigations are crucial in fields like photochemistry and free-radical chemistry. acs.orgnih.govnih.gov

Table 4: Hypothetical EPR Parameters for a Pyridyl Radical of this compound

ParameterNucleusExpected Hyperfine Coupling Constant (Gauss)
g-factor-~2.003
Hyperfine Coupling (a)¹⁴N1 - 5
Hyperfine Coupling (a)Ring ¹H1 - 10
Hyperfine Coupling (a)Methyl ¹H1 - 5
Hyperfine Coupling (a)Methylene ¹H0.5 - 3

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other chemical properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl 2-bromo-3-methylisonicotinate, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Predicted Geometrical Parameters for this compound (DFT B3LYP) (Note: Values are predictive and based on analyses of analogous structures like ethyl 5-amino-2-bromoisonicotinate iucr.orgiucr.org)

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C(2)-Br~1.890
Bond Length (Å)C(3)-C(methyl)~1.510
Bond Length (Å)C(4)-C(ester)~1.505
Bond Length (Å)C(ester)=O~1.215
Bond Angle (°)N(1)-C(2)-Br~116.5
Bond Angle (°)C(2)-C(3)-C(methyl)~122.0
Dihedral Angle (°)C(ring)-C(ester)-O-C(ethyl)~178.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A large energy gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. biomedres.us

For this compound, the HOMO is expected to be distributed over the pyridine (B92270) ring, with significant contributions from the bromine and methyl substituents. The LUMO is likely concentrated on the pyridine ring and the electron-withdrawing ethyl ester group.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Note: Data for the analogue ethyl 5-amino-2-bromoisonicotinate is from reference iucr.orgiucr.org. Values for the title compound are predictive.)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Ethyl 5-amino-2-bromoisonicotinate-6.2700-2.17694.0931
This compound (Predicted)~ -6.4~ -2.1~ 4.3

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential. researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red/yellow regions) localized around the pyridine ring's nitrogen atom and the carbonyl oxygen atom of the ester group. researchgate.net These sites are the primary centers for electrophilic interaction. The hydrogen atoms of the methyl and ethyl groups, and to a lesser extent the region around the C-Br bond, would exhibit a positive potential (blue regions), indicating them as potential sites for nucleophilic interaction. researchgate.net This visual representation provides an intuitive guide to the molecule's reactive behavior.

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMOs and MEP maps, a range of quantum chemical descriptors can be calculated to provide a more quantitative measure of molecular reactivity. These indices are derived from the changes in energy or electron density as the number of electrons is varied.

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point 'r' when the total number of electrons in the molecule changes. wikipedia.org It helps to pinpoint the most reactive sites within a molecule for different types of reactions. There are three main types of Fukui functions:

f+(r): For nucleophilic attack (measures reactivity upon adding an electron).

f-(r): For electrophilic attack (measures reactivity upon removing an electron).

f0(r): For radical attack.

By condensing these values to individual atoms, one can rank the atomic sites by their susceptibility to attack. scm.com For this compound, a Fukui function analysis would likely identify the pyridine nitrogen and the carbonyl oxygen as primary sites for electrophilic attack (high f- values). The carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing effects of the bromine and ester groups, would be the most probable sites for nucleophilic attack (high f+ values). researchgate.net

Table 3: Predicted Regioselectivity from Fukui Function Analysis

Atom/SitePredicted Susceptibility to Electrophilic Attack (f-)Predicted Susceptibility to Nucleophilic Attack (f+)
Pyridine N atomHighLow
Carbonyl O atomHighLow
Ring C atomsLowHigh (especially C2, C4, C6)
Bromine atomModerateLow

Chemical Hardness (η): Defined as η ≈ (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. biomedres.us

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. Softer molecules are generally more reactive. biomedres.us

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). This index measures the energy stabilization when the molecule accepts an optimal number of electrons from the environment. It provides a quantitative scale for the electrophilic character of a species.

Using the data for the analogue ethyl 5-amino-2-bromoisonicotinate (EHOMO = -6.2700 eV, ELUMO = -2.1769 eV), these indices can be calculated, providing a baseline for estimating the properties of this compound.

Table 4: Calculated Global Reactivity Descriptors (Note: Values for the analogue are calculated from data in reference iucr.orgiucr.org. Values for the title compound are predictive.)

DescriptorFormulaValue for Analogue (ethyl 5-amino-2-bromoisonicotinate)Predicted Value for Title Compound
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.2235 eV~ -4.25 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0466 eV~ 2.15 eV
Global Softness (S)1 / η0.4886 eV-1~ 0.465 eV-1
Electrophilicity Index (ω)μ² / (2η)4.357 eV~ 4.20 eV

Solvent Effects Modeling (e.g., IEFPCM, CPCM)

The choice of solvent can significantly impact chemical reactions and the stability of solutes. rsc.org Computational models are essential for understanding these effects at a molecular level. Implicit solvent models, which represent the solvent as a continuous medium, are particularly common for their computational efficiency. rsc.org Among these, the Polarizable Continuum Model (PCM) is a widely used method. gaussian.com

The Integral Equation Formalism (IEFPCM) and the Conductor-like Polarizable Continuum Model (CPCM) are two popular variants of PCM. gaussian.comnih.gov Both models create a cavity in the solvent continuum to accommodate the solute molecule and calculate the solute-solvent interactions. gaussian.com The IEFPCM method is based on a detailed solution of the electrostatic equations at the cavity surface. gaussian.comresearchgate.net The CPCM approach, a simplification of the Conductor-like Screening Model (COSMO), treats the solvent as a conductor, which simplifies the calculations. nih.govresearchgate.net

Studies comparing IEFPCM and CPCM have shown that both models can provide similar accuracy in predicting solvation energies, especially when appropriate parameters are used. researchgate.netresearchgate.net For instance, a comparative study on a set of organic compounds demonstrated that with updated parameters in Gaussian 09 software, both IEFPCM and CPCM yielded comparable and significantly improved results over older implementations. researchgate.net The choice between IEFPCM and CPCM can sometimes depend on the specific system and the properties being investigated. For many applications, the differences in their predictions of solvation free energies are not significant. researchgate.net

The effect of solvent polarity on the reactivity of molecules can be substantial. A computational study on a dihydropyridine (B1217469) derivative using Density Functional Theory (DFT) with the B3LYP functional and 6-311G(d,p) basis set investigated its properties in the gas phase, ethanol (B145695), and water. researchgate.net The results, summarized in the table below, show how the energy gap (a measure of chemical reactivity) and other electronic properties change with the solvent environment.

SolventEnergy Gap (eV)Chemical Potential (eV)Electrophilicity (eV)
Gas Phase4.354-3.7153.457
Ethanol4.500-3.8523.431
Water4.504-3.8783.426

This table illustrates the solvent-dependent reactivity of a dihydropyridine derivative, showing that the compound is most stable in water, as indicated by the highest energy gap. researchgate.net The electrophilicity is highest in the gas phase, suggesting a greater susceptibility to nucleophilic attack in the absence of a solvent. researchgate.net

Reaction Mechanism Elucidation through Computational Studies

Computational studies are invaluable for mapping out the pathways of chemical reactions, identifying transition states, and determining reaction energetics. For this compound, a key reaction would be nucleophilic aromatic substitution (SNA_r_), where the bromide is displaced by a nucleophile.

Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms. researchgate.net Studies on the nucleophilic substitution of brominated aromatic compounds, such as bromoporphyrins, have utilized DFT to evaluate the reactivity of different positions on the aromatic ring. researchgate.net Such calculations can determine the localization of frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting the sites of nucleophilic attack. researchgate.net

For a compound like this compound, a nucleophilic attack would likely target the carbon atom bonded to the bromine. Computational modeling can elucidate the mechanism of this substitution. For instance, in a study of the Julia-Kocienski olefination reaction, DFT calculations at the B3LYP/6-311+G(d,p) level were used to map the complex multi-step reaction mechanism, including locating all intermediates and transition states. nih.gov

A general computational approach to studying an SNAr reaction would involve:

Reactant and Nucleophile Optimization: The geometries of the starting materials (e.g., this compound and a nucleophile) are optimized to find their lowest energy structures.

Transition State Search: The transition state for the nucleophilic attack on the aromatic ring is located. This is a critical step that determines the energy barrier of the reaction.

Intermediate Identification: The formation of any intermediates, such as the Meisenheimer complex, is investigated.

Product Optimization: The geometry of the final product is optimized.

Energy Profile: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a complete energy profile of the reaction.

A computational study on the reactivity of substituted pyridines used DFT to calculate their nucleophilicity. ias.ac.in The nucleophilicity index (N) was determined and correlated with experimental data. The table below shows calculated gas-phase global nucleophilicity values for some 4-substituted pyridines.

CompoundGlobal Nucleophilicity (N, eV)
4-bromopyridine1.80
Isonicotinic acid1.80
4-tert-butylpyridine2.43

This table demonstrates the use of computational methods to quantify the reactivity of substituted pyridines. ias.ac.in Such data can be instrumental in predicting the outcomes of reactions involving these and structurally related compounds.

Applications in Complex Molecular Synthesis and Scaffold Construction

Role as a Building Block for Heterocyclic Systems

Substituted pyridines are fundamental components in the synthesis of a wide array of heterocyclic compounds. nih.govlifechemicals.com The reactivity of the pyridine (B92270) ring, particularly its susceptibility to nucleophilic substitution at the C-2 and C-4 positions, makes it an ideal starting point for constructing fused ring systems. nih.gov

Pyrrolo[3,4-c]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including analgesic, antimycobacterial, and blood glucose-lowering effects. nih.gov The synthesis of these scaffolds often involves the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine core. researchgate.net General strategies for the synthesis of pyrrolo[3,4-c]pyridine-1,3-diones, also known as 5-azaphthalimides, have been developed and can be categorized into the annulation of the pyrrole moiety, the annulation of the pyridine ring, or the tandem closure of both rings. researchgate.net

While specific examples starting directly from ethyl 2-bromo-3-methylisonicotinate are not extensively documented, its structure is well-suited for such transformations. For instance, the bromine atom at the 2-position can be displaced by a nucleophile, initiating a cyclization reaction to form the pyrrole ring. The presence of the methyl and ester groups can influence the regioselectivity of these reactions and can be further modified to introduce additional diversity into the final molecules. One-pot multicomponent reactions are often employed to construct these complex heterocyclic systems efficiently. beilstein-journals.orgresearchgate.net

Pyrrolo[3,4-c]pyridine Synthesis Approach Description Potential Role of this compound
Annulation of the pyrrole moietyA pyrrole ring is constructed onto an existing pyridine derivative.The bromo and ester groups can serve as handles for the cyclization reaction.
Annulation of the pyridine ringA pyridine ring is formed around a pre-existing pyrrole.Less direct, but the starting material could be modified to a pyrrole derivative first.
Tandem closure of two ringsBoth the pyrrole and pyridine rings are formed in a single synthetic sequence.The functional groups on the starting material could direct the tandem cyclization.

Quinazolinone and its derivatives are another important class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties. nih.gov The synthesis of quinazolinone frameworks can be achieved through various synthetic routes, often involving the cyclization of anthranilic acid derivatives or related precursors. nih.govresearchgate.net

The role of a substituted pyridine like this compound in the synthesis of quinazolinone frameworks would likely be indirect, serving as a precursor to a more complex intermediate. For example, the pyridine ring could be incorporated into a larger structure that is then cyclized to form the quinazolinone core. The bromo and methyl groups on the pyridine ring offer sites for further functionalization, which can be used to modulate the biological activity of the final quinazolinone derivatives. nih.gov

Synthesis of Advanced Pharmaceutical Intermediates

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical agents.

A significant application of substituted pyridines is in the synthesis of novel tetracycline (B611298) antibiotics. acs.orgnih.gov A series of 8-azatetracyclines, which are fully synthetic tetracycline analogues, have been prepared and evaluated for their antibacterial activity. acs.orgnih.govacs.org These compounds have shown the potential to overcome common tetracycline resistance mechanisms. acs.orgacs.org

The synthesis of these complex molecules relies on the construction of a D-ring precursor, which is often a substituted pyridine derivative. acs.orgnih.gov For instance, the synthesis of 7-substituted-8-azatetracyclines starts from a substituted isonicotinic acid. acs.orgnih.gov The pyridine derivative is elaborated through a series of reactions, including esterification, Suzuki coupling, and N-oxide formation, to create a suitable precursor for the final cyclization to form the tetracycline core. acs.orgnih.gov The substituents on the pyridine ring, such as a bromo or methyl group, are crucial for introducing diversity at the 7- and 9-positions of the 8-azatetracycline scaffold, which in turn influences the antibacterial spectrum and potency. acs.orgnih.gov

Synthetic Step for 8-Azatetracyclines Reagents and Conditions Purpose
Phenyl EsterificationAcid chloride formation followed by treatment with phenol (B47542) and DMAP. acs.orgnih.govTo activate the carboxylic acid for subsequent reactions. acs.orgnih.gov
Suzuki CouplingMethylboronic acid, PdCl2Cy2 catalyst. acs.orgnih.govTo introduce a methyl group onto the pyridine ring. acs.orgnih.gov
N-Oxide FormationHydrogen peroxide in acetic acid. acs.orgnih.govTo activate the pyridine ring for further functionalization. acs.orgnih.gov
Lithiation and CyclizationLDA or LHMDS followed by treatment with an enone. acs.orgnih.govTo construct the polycyclic tetracycline core. acs.orgnih.gov

Pyridine-containing compounds are not only important in medicinal chemistry but also in materials science. nih.govmdpi.com They are used as building blocks for functional nanomaterials, ligands for organometallic complexes, and in the construction of metal-organic frameworks (MOFs). nih.govmdpi.comresearchgate.net The highly conjugated nature of pyridine and its derivatives can impart desirable photoluminescent or electrical conductivity properties to the resulting materials. mdpi.com

This compound, with its combination of a halogen, an alkyl group, and an ester, can be a valuable precursor for creating tailored substructures for advanced materials. The bromo group can be used in cross-coupling reactions to build larger conjugated systems, while the ester can be hydrolyzed to a carboxylic acid to serve as a linker in MOFs. The methyl group can influence the steric and electronic properties of the final material.

Development of Diverse Chemical Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery. nih.gov Functionalized pyridines are considered privileged scaffolds in medicinal chemistry due to their frequent appearance in FDA-approved drugs and their ability to be readily modified. lifechemicals.com The creation of small molecule libraries based on a central pyridine core allows for the systematic exploration of chemical space and the identification of new bioactive compounds. nih.gov

This compound is an ideal starting material for the generation of such libraries. The bromo and ester functionalities provide orthogonal handles for derivatization through a variety of chemical reactions, including nucleophilic substitution, cross-coupling, and amide bond formation. This allows for the rapid generation of a large number of analogues with diverse substituents, which can then be screened for biological activity. nih.gov The use of multicomponent reactions can further enhance the efficiency of library synthesis. researchgate.net

Mechanistic Studies of Transformations Involving Ethyl 2 Bromo 3 Methylisonicotinate

Investigation of Regioselectivity in Coupling Reactions

The regioselectivity of cross-coupling reactions involving di- or poly-substituted aromatic rings is a critical aspect of synthetic strategy. In the case of ethyl 2-bromo-3-methylisonicotinate, the pyridine (B92270) ring possesses distinct electronic and steric environments that influence the outcome of reactions like Suzuki, Stille, and Negishi couplings.

Research Findings: Detailed mechanistic studies on substituted bromopyridines reveal that the regioselectivity of palladium-catalyzed cross-coupling reactions is governed by a combination of factors. The primary determinant is often the rate of oxidative addition of the palladium(0) catalyst to the carbon-bromine (C-Br) bond. nih.govorgsyn.org

Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which lowers the electron density at the α-positions (C2 and C6) and to a lesser extent the γ-position (C4), making the C-Br bond at these positions more susceptible to oxidative addition. The ester group at the 4-position further enhances the electrophilic character of the ring, particularly at the C2 position.

Steric Effects: The methyl group at the 3-position introduces significant steric hindrance around the C2-Br bond. This can slow down the approach of the bulky palladium catalyst, potentially favoring reaction at a less hindered site if one were available.

For this compound, there is only one bromine atom, so the investigation of regioselectivity would apply to competitive couplings if another halide were introduced, or in reactions where C-H activation is a possibility. However, in standard cross-coupling reactions, the discussion centers on the reactivity of the single C-Br bond. Studies on 2,4-dibromopyridine (B189624) have shown that coupling typically occurs preferentially at the 2-position due to its higher electrophilicity, unless a particularly bulky catalyst is used, which might favor the less hindered 4-position. researchgate.net Applying this principle, the C2-Br bond in this compound is electronically activated, but the reaction rate may be modulated by the steric influence of the C3-methyl group.

Influencing FactorEffect on C2-Br Bond of this compoundAnticipated Outcome in Coupling Reactions
Pyridine Nitrogen (Inductive Effect)Strongly activates the C-Br bond toward oxidative addition.Increases reaction rate.
Ester Group (Resonance Effect)Further enhances the electrophilicity of the C2 position.Increases reaction rate.
Methyl Group (Steric Hindrance)Hinders the approach of the palladium catalyst to the C2-Br bond.May decrease the reaction rate compared to an unhindered analogue.

Reaction Kinetic and Thermodynamic Analyses

Research Findings: While specific kinetic data for this compound is not extensively published, analysis of similar systems provides a robust framework. For many palladium-catalyzed cross-coupling reactions of aryl bromides, the rate-determining step is the oxidative addition of the aryl bromide to the Pd(0) complex. uni-muenchen.denih.gov However, in some cases, transmetalation or reductive elimination can be rate-limiting, depending on the specific substrates, ligands, and reaction conditions.

Thermodynamically, the formation of a stable carbon-carbon bond in place of the weaker carbon-bromine bond makes these coupling reactions highly favorable, with a large negative Gibbs free energy change. The precise thermodynamic values can be estimated using computational methods or found in databases for simpler, related compounds. nist.govnist.gov

Mechanistic AspectDescriptionRelevance to this compound
Kinetics The study of reaction rates. Often involves determining the reaction order with respect to each reactant and the catalyst.The reaction would likely be first order in the palladium catalyst and the substrate. The rate-determining step is predicted to be oxidative addition or transmetalation.
Thermodynamics The study of energy changes in the reaction. Determines the position of equilibrium and the feasibility of the reaction.The conversion of the C-Br bond to a more stable C-C or C-N bond is thermodynamically favorable (exergonic).

Isotopic Labeling Experiments for Pathway Elucidation (e.g., Deuterium)

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. chem-station.com Using deuterium (B1214612) (²H) in place of protium (B1232500) (¹H) can reveal information about bond-breaking and bond-forming steps.

Research Findings: There are no specific published isotopic labeling studies involving this compound. However, the principles are well-established from studies on other aromatic and heterocyclic systems. For example, deuterium labeling has been used extensively to study the mechanism of H-D exchange in pyridines at elevated temperatures and in the investigation of photochemical rearrangements. nih.govcdnsciencepub.com

To elucidate the mechanism of a Suzuki coupling reaction of this compound, a hypothetical isotopic labeling experiment could be designed. For instance, by using a deuterated arylboronic acid (Ar-B(OH)₂-d₅), one could track the aryl group's transfer. If the deuterium atoms remain on the aromatic ring in the final product, it would support a mechanism where the Ar-B bond is cleaved, but the C-D bonds of the aryl ring remain intact throughout the process, which is expected for the standard Suzuki cycle. Observing any scrambling of the deuterium label could indicate reversible side reactions or alternative mechanistic pathways.

Hypothetical ExperimentLabeled ReagentPurposeExpected Outcome
Suzuki CouplingPerdeuterated Phenylboronic Acid (C₆D₅B(OH)₂)To confirm the integrity of the coupling partner during the catalytic cycle.The final product, ethyl 3-methyl-2-(phenyl-d₅)-isonicotinate, would be formed, confirming the direct transfer of the aryl group without C-D bond cleavage.
Stille CouplingTributyl(vinyl-d₃)stannaneTo investigate the stereochemistry and mechanism of vinyl group transfer.Formation of ethyl 3-methyl-2-(vinyl-d₃)-isonicotinate, providing insight into the reductive elimination step.

Intermediates Identification and Characterization

A cornerstone of mechanistic investigation is the detection and characterization of transient intermediates in a catalytic cycle. For palladium-catalyzed reactions, these include various palladium species in different oxidation states. acs.orglibretexts.org

Research Findings: The catalytic cycle for cross-coupling reactions like the Stille or Negishi reaction is generally accepted to proceed through several key intermediates. uni-muenchen.deuwindsor.calibretexts.org While intermediates involving this compound have not been specifically isolated, their structures can be inferred from extensive studies on analogous systems. uni-muenchen.denih.gov

Oxidative Addition Intermediate: The cycle begins with the oxidative addition of this compound to a Pd(0) complex (e.g., Pd(PPh₃)₄), forming a square planar Pd(II) intermediate, trans-[Pd(2-pyridyl)(Br)(PPh₃)₂]. The cis-isomer is likely formed first but rapidly isomerizes to the more stable trans-isomer. uwindsor.ca

Transmetalation Intermediate: The organometallic coupling partner (e.g., an organozinc or organotin reagent) undergoes transmetalation with the Pd(II) complex. This step involves the formation of a new palladium-carbon bond, replacing the palladium-bromide bond.

Reductive Elimination Precursor: The resulting diorganopalladium(II) complex, [Pd(2-pyridyl)(R)(PPh₃)₂], must typically undergo trans-to-cis isomerization to bring the two organic groups into proximity for the final step.

Reductive Elimination: The two organic groups are coupled and eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

The identification of these short-lived species often requires specialized techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS), which have been used to identify palladium-zinc intermediates in Negishi couplings. uni-muenchen.de

Intermediate TypeGeneral Structure (L = Ligand, e.g., PPh₃)Characterization Method
Pd(0) Catalyst[PdL₂] or [PdL₄]³¹P NMR Spectroscopy
Oxidative Addition Adducttrans-[Pd(pyridyl)(Br)L₂]¹H, ¹³C, ³¹P NMR; ESI-MS; X-ray Crystallography (if stable)
Diorganopalladium(II) Complexcis-[Pd(pyridyl)(R)L₂]Low-Temperature NMR; ESI-MS

Crystallographic Analysis and Solid State Structural Research

Single-Crystal X-ray Diffraction for Absolute Structure Determination

To date, no single-crystal X-ray diffraction studies for Ethyl 2-bromo-3-methylisonicotinate have been reported. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of its absolute structure. Such an analysis would yield critical data, including unit cell dimensions, space group, and the exact coordinates of each atom, which are fundamental to understanding the molecule's stereochemistry and bonding.

Intermolecular Interactions in the Crystalline State (e.g., Hydrogen Bonding, Halogen Bonding)

Without a determined crystal structure, the nature of the intermolecular interactions governing the solid-state assembly of this compound can only be hypothesized. The presence of a bromine atom suggests the potential for halogen bonding, a directional non-covalent interaction where the bromine acts as a Lewis acidic region. Furthermore, the ester and pyridine (B92270) functionalities could participate in hydrogen bonding with residual solvent molecules or other hydrogen bond donors, as well as dipole-dipole interactions. However, the specific motifs and strengths of these interactions remain unknown without experimental data.

Conformational Analysis and Molecular Packing

Further research, specifically the successful growth of single crystals suitable for X-ray diffraction analysis, is required to elucidate the definitive solid-state structure of this compound and to confirm the nature of the interactions that dictate its crystalline architecture.

Future Research Directions and Potential Innovations

Exploration of Novel Catalytic Systems for Functionalization

The reactivity of Ethyl 2-bromo-3-methylisonicotinate is largely dictated by its halogenated and substituted pyridine (B92270) core, making it an ideal substrate for a wide range of catalytic transformations. Future research will likely focus on expanding the toolkit of catalytic systems to functionalize this molecule with greater precision and efficiency.

Transition-metal catalysis, a cornerstone of modern organic synthesis, offers numerous avenues for exploration. numberanalytics.com While palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are established methods for functionalizing bromo-pyridines, future work could explore catalysts with higher turnover numbers, broader substrate scope, and lower catalyst loadings specifically for this substrate. numberanalytics.comorganic-chemistry.org The development of new ligands that can precisely tune the electronic and steric properties of the metal center is crucial. For instance, ruthenium-based catalysts, which have shown success in the C-H activation and functionalization of other pyridine systems, could be applied to enable direct modifications at other positions on the ring, bypassing the need for pre-functionalized starting materials. nih.gov

Furthermore, the co-catalysis approach, where a secondary metal or additive enhances the primary catalyst's performance, presents a promising strategy. For example, copper(I) oxide has been shown to be an effective co-catalyst in palladium-catalyzed cross-coupling reactions involving bromoacetates. rsc.org Investigating similar synergistic catalytic systems for this compound could lead to milder reaction conditions and improved yields.

Table 1: Potential Catalytic Cross-Coupling Reactions for this compound

Coupling ReactionReagent TypePotential Product Structure
Suzuki CouplingAryl/Alkenyl Boronic AcidAryl/Alkenyl-substituted 3-methylisonicotinate
Sonogashira CouplingTerminal AlkyneAlkynyl-substituted 3-methylisonicotinate
Buchwald-HartwigAmine/AmideAmino/Amido-substituted 3-methylisonicotinate
Heck CouplingAlkeneAlkenyl-substituted 3-methylisonicotinate
Stille CouplingOrganostannaneAryl/Alkenyl-substituted 3-methylisonicotinate

Development of Greener Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact. Future research on this compound will likely prioritize the development of more sustainable synthetic methodologies.

One major area of focus is the use of biocatalysis. numberanalytics.com Enzymes offer high selectivity under mild reaction conditions, often in aqueous media, providing an environmentally friendly alternative to traditional chemical synthesis. numberanalytics.comnih.gov Research could be directed towards identifying or engineering enzymes, such as halogenases or transaminases, that can act on pyridine precursors to synthesize or modify the target molecule. This approach aligns with the broader trend of using biocatalysts for the production of pharmaceuticals and fine chemicals. nih.gov

Another avenue involves the use of greener reaction conditions and reagents. This includes exploring reactions in alternative solvents like water or supercritical fluids, or under solvent-free conditions. researchgate.net Microwave-assisted synthesis, which can significantly shorten reaction times and improve yields, represents a more energy-efficient approach compared to conventional heating. researchgate.net The development of synthetic routes that minimize the use of hazardous reagents and the generation of toxic byproducts is a key objective. For instance, replacing harsh brominating agents with more benign alternatives would constitute a significant green advancement.

High-Throughput Screening for New Transformational Chemistry

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new reactions and optimizing existing ones. ijpsr.com These techniques involve the rapid, parallel synthesis and testing of a large number of compounds or reaction conditions. wikipedia.orgnih.gov

Applying HTS to this compound could unlock novel transformations. By reacting the substrate with a diverse library of building blocks under a wide array of catalytic conditions, researchers can rapidly identify new chemical reactions and "hit" compounds with desirable properties. nih.gov This approach is not limited to finding single products but can be used to generate extensive libraries of pyridine derivatives for applications in drug discovery and materials science. nih.govresearchgate.net

The integration of artificial intelligence (AI) and machine learning with HTS platforms can further enhance the discovery process. researchgate.net AI models can be trained on experimental data to predict reaction outcomes, identify key structural features for reactivity, and propose new reaction parameters for optimization, thereby reducing the number of experiments required and accelerating the pace of innovation. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. mt.comyoutube.com The integration of this compound synthesis and its subsequent functionalization into continuous flow systems is a significant future direction. nih.gov

Automated synthesis platforms can combine flow reactors with robotic handling of reagents and real-time analytical tools, such as NMR or FTIR spectroscopy, to create a fully autonomous system. nih.govnih.govmedium.com Such platforms enable precise control over reaction parameters like temperature, pressure, and residence time, leading to higher reproducibility and yields. nih.gov This technology would allow for the on-demand synthesis of this compound and its derivatives, facilitating rapid exploration of its chemical space. sigmaaldrich.combohrium.com The development of modular flow systems could enable a "plug-and-play" approach to creating complex molecules, where different reaction modules are connected in sequence to perform multi-step syntheses. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis

FeatureBatch ChemistryFlow Chemistry
Scalability Difficult, often requires re-optimizationEasier, by running the system for longer
Safety Higher risk with exothermic or hazardous reactionsInherently safer due to small reaction volumes
Heat & Mass Transfer Often inefficient and variableHighly efficient and uniform
Reproducibility Can be variable between batchesHigh, due to precise parameter control
Process Control Manual or semi-automatedFully automated with real-time analytics

Application in Supramolecular Assembly and Advanced Materials Science

The structural features of this compound, namely the coordinating pyridine nitrogen and the ester functional group, make it an attractive building block, or ligand, for supramolecular chemistry and the design of advanced materials. nih.gov

A significant area of potential is in the construction of Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. By using this compound or its derivatives as ligands, it may be possible to synthesize novel MOFs with tailored pore sizes, shapes, and functionalities. acs.orgd-nb.info These materials could have applications in gas storage, separation, catalysis, and sensing. rsc.orgmdpi.com The bromine atom offers a reactive handle for post-synthetic modification within the MOF structure, allowing for the introduction of additional functional groups.

Beyond MOFs, this compound could be incorporated into other functional materials. For example, pyridine derivatives are used in the synthesis of conducting polymers and luminescent materials. numberanalytics.com The specific substitution pattern of this compound could impart unique electronic or photophysical properties to such materials. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions also makes it a candidate for designing complex supramolecular assemblies and functional organic materials. acs.orgmdpi.com

Q & A

Q. What are the implications of inconsistent melting points reported for this compound derivatives?

  • Answer : Variability may indicate polymorphism or impurities.
  • DSC Analysis : Determine if multiple endotherms exist.
  • Recrystallization : Test solvents (e.g., hexane/EtOAc) to isolate pure polymorphs.
  • Literature Comparison : Cross-check with analogous compounds (e.g., 2-Bromo-3-methoxyaniline in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-3-methylisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-3-methylisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.